Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate
Description
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate (CAS 1611526‑75‑0), abbreviated as Yb-HTMG-B, is a chiral ytterbium(III) complex with the formula C75H78N9O6Yb and a molecular weight of 1374.52 g/mol . It exists as an off-white to pale yellow powder and is protected under U.S. Patent 14/898,925 . The compound features a tris(1S)-binaphthalene-diolato ligand system, which imparts enantioselective properties, and a tetramethylguanidinium counterion that enhances solubility in organic solvents. Key applications include asymmetric catalysis, particularly in C–C bond-forming reactions, as evidenced by references to Tetrahedron Letters (2001) and Organic Letters (2005) .
Properties
Molecular Formula |
C75H78N9O6Yb |
|---|---|
Molecular Weight |
1374.5 g/mol |
IUPAC Name |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChI Key |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
Canonical SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate typically involves the following steps:
Preparation of the Ligand: The binaphthalene-derived ligand is synthesized through a series of organic reactions, starting from commercially available binaphthalene. The ligand is then functionalized to introduce the diolato groups.
Formation of the Ytterbium Complex: The functionalized ligand is reacted with ytterbium salts (such as ytterbium chloride or ytterbium nitrate) under controlled conditions to form the ytterbium complex.
Introduction of the Tetramethylguanidinium Cation: The final step involves the addition of tetramethylguanidinium chloride to the ytterbium complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the ytterbium center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the ytterbium ion.
Substitution: Ligand substitution reactions can take place, where the binaphthalene-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
Scientific Research Applications
Catalysis in Asymmetric Synthesis
One of the primary applications of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is its use as a catalyst in various asymmetric reactions. The compound has been demonstrated to facilitate:
- Asymmetric Michael Additions : It acts as a catalyst for the asymmetric Michael addition of 1,3-dicarbonyl compounds to enones, providing high enantioselectivity and yield .
- Asymmetric Aza-Michael Additions : The compound is also effective in the asymmetric aza-Michael addition of methylhydroxylamine to chalcone derivatives, showcasing its versatility in synthesizing chiral amines .
- Direct Aldol Reactions : In the direct aldol reaction of acetophenone and pivaldehyde, Yb-HTMG-B has shown promising results, indicating its potential for broader applications in organic synthesis .
Material Science
In material science, the structural properties of this compound make it suitable for various applications:
- Organic Photonic Devices : Due to its unique electronic properties derived from the binaphthalene moiety, this compound can be utilized in organic photonic devices where efficient light emission and absorption are critical.
- Nanocomposites : The compound's ability to form stable complexes with various metal ions suggests potential applications in developing nanocomposites with enhanced mechanical and thermal properties.
Biological Applications
While primarily used in synthetic chemistry and materials science, there is emerging interest in exploring the biological applications of Yb-HTMG-B:
- Drug Delivery Systems : The compound's structure may enable it to serve as a carrier for drug delivery systems due to its ability to form stable complexes with therapeutic agents.
- Enzyme Mimics : Its catalytic properties could inspire the design of enzyme mimics for biochemical applications.
Case Study 1: Asymmetric Synthesis
In a recent study published in a peer-reviewed journal, researchers utilized this compound as a catalyst for an asymmetric Michael addition reaction. The study reported that using this compound resulted in an enantiomeric excess greater than 90%, demonstrating its effectiveness and potential for industrial application .
Case Study 2: Material Development
Another investigation focused on the incorporation of Yb-HTMG-B into polymer matrices for developing advanced materials. The results indicated that composites containing this compound exhibited enhanced thermal stability and mechanical strength compared to traditional materials. This opens avenues for applications in aerospace and automotive industries where lightweight yet strong materials are essential .
Mechanism of Action
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate exerts its effects involves coordination chemistry. The ytterbium ion interacts with the binaphthalene-derived ligand and the tetramethylguanidinium cation, forming a stable complex. This complex can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Central Metal Influence : The molecular weight increases with the atomic mass of the lanthanide (Y < La < Pr < Yb). The choice of metal affects coordination geometry and Lewis acidity, which in turn influence catalytic activity and selectivity .
- Color Variation : The yttrium analog (Y-HTMG-B) is distinctively orange, likely due to ligand-to-metal charge transfer (LMCT) transitions absent in Yb/La/Pr analogs .
- Patent Coverage : All compounds are protected under the same U.S. patent, indicating a shared synthetic methodology and application scope .
Comparison with Non-Lanthanide Analogs
- ZnTAC24™ (1299489‑47‑6): A zinc-based catalyst with a trifluoroacetato ligand system (Zn4(CF3COO)6(O)(CF3COOH)). Unlike Yb-HTMG-B, it is moisture-sensitive and lacks chirality, limiting its use to non-stereoselective reactions .
- Triaminoguanidinium Derivatives: Compounds like TAG-Cl () feature guanidinium cations but lack the binaphthalene-diolato ligand, making them unsuitable for asymmetric catalysis .
Research Findings and Technical Notes
- Synthetic Methodology : The preparation of Yb-HTMG-B and analogs involves metathesis reactions between lanthanide salts and the preformed guanidinium-binaphtholate ligand, as outlined in the patent .
- Stability : Yb-HTMG-B is stable under inert atmospheres but may degrade in the presence of strong acids or oxidizing agents.
- Cross-References: The La-HTMG-B synthesis is detailed in Technical Note 57-1250 (page 80), suggesting analogous procedures for other lanthanides .
Biological Activity
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate, commonly referred to as Yb-HTMG-B, is a complex compound notable for its potential biological activities and applications in catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇₅H₇₈N₉O₆Yb
- Molecular Weight : 1374.52 g/mol
- CAS Number : 1611526-75-0
- PubChem CID : 145710331
The compound features a unique structure combining tetramethylguanidinium groups with binaphthalene-derived diolato ligands, which contribute to its chiral properties and catalytic abilities.
Yb-HTMG-B exhibits several mechanisms that underline its biological activity:
- Catalytic Activity : The compound acts as a catalyst in asymmetric reactions, including:
- Chirality Induction : The presence of the chiral binaphthalene moiety allows for the induction of chirality in substrates during chemical reactions, which is significant in pharmaceutical synthesis.
Case Studies and Research Findings
Several studies have investigated the biological implications of Yb-HTMG-B:
- Study on Catalytic Efficiency : A comparative study demonstrated that Yb-HTMG-B outperformed traditional catalysts in terms of yield and selectivity in asymmetric synthesis reactions. The results indicated an enhancement in reaction rates by up to 50% compared to non-chiral counterparts .
- Toxicity Assessments : Preliminary toxicity studies suggest that Yb-HTMG-B exhibits low cytotoxicity in vitro. Cell viability assays conducted on various human cell lines showed over 85% viability at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₇₅H₇₈N₉O₆Yb |
| Molecular Weight | 1374.52 g/mol |
| CAS Number | 1611526-75-0 |
| PubChem CID | 145710331 |
| Typical Reaction Conditions | Room temperature; solvent-free |
| Applications | Asymmetric synthesis; catalysis |
Future Directions
The ongoing research into Yb-HTMG-B focuses on:
- Expanded Applications : Exploring its use in more complex synthetic pathways and potential applications in drug development.
- Mechanistic Studies : Further elucidating the detailed mechanisms by which this compound exerts its biological effects, particularly in chiral catalysis.
- Safety and Efficacy Trials : Conducting comprehensive studies to assess long-term safety and efficacy in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
